3-cyclopropyl-1-[(oxolan-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1-cyclopropyl-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(11-7-3-4-7)10-6-8-2-1-5-13-8/h7-8H,1-6H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQBPKRQYFZCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-cyclopropyl-1-[(oxolan-2-yl)methyl]urea typically involves the reaction of cyclopropyl isocyanate with a tetrahydrofuran derivative. The reaction conditions often require a catalyst and a controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of continuous flow reactors to optimize yield and scalability.
Chemical Reactions Analysis
3-cyclopropyl-1-[(oxolan-2-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, yielding cyclopropylamine and tetrahydrofuran derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and product formation.
Scientific Research Applications
3-cyclopropyl-1-[(oxolan-2-yl)methyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and as a component in drug delivery systems.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The urea functional group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
2.1.1. Cyclopropyl vs. Linear Alkyl Groups
- Cyclopropyl-containing analogs (e.g., patent compounds in ) exhibit enhanced metabolic stability due to their rigid, strained ring structure, which impedes cytochrome P450-mediated oxidation. This contrasts with linear alkyl chains (e.g., ethyl or methyl groups), which are more susceptible to metabolic breakdown .
- The cyclopropyl group in 3-cyclopropyl-1-[(oxolan-2-yl)methyl]urea likely confers similar stability advantages over analogs like N-desmethyl-o-O-sulfate rosiglitazone (), a sulfated metabolite with a linear alkyl chain prone to phase II metabolism .
2.1.2. Oxolan-2-ylmethyl vs. Other Oxygen-Containing Substituents
- The oxolan-2-ylmethyl group (tetrahydrofuran derivative) offers moderate polarity and solubility compared to smaller rings like oxetane (four-membered) or larger rings like tetrahydropyran (six-membered). For example, metab_3695 (), a sugar derivative with multiple hydroxyl groups and an oxolan ring, demonstrates higher polarity (retention time = 1.063) than the urea core of the target compound, which lacks hydroxylation .
Functional Group Comparisons
2.2.1. Urea vs. Sulfate/Sulfonamide Groups
- Urea derivatives (e.g., the target compound) engage in bidirectional hydrogen bonding, making them versatile in binding polar active sites.
- Sulfonamides , common in antibiotics, exhibit stronger acidity (pKa ~10) than ureas (pKa ~14), affecting their ionization state and target selectivity .
Physicochemical and Metabolic Properties
Research Implications and Gaps
- The oxolan-2-ylmethyl group in This compound may balance solubility and permeability better than purely hydrophobic substituents, as seen in butylmercury derivatives (), which prioritize lipophilicity .
Biological Activity
3-Cyclopropyl-1-[(oxolan-2-yl)methyl]urea is a compound of significant interest in medicinal chemistry and biological research, primarily due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group and a tetrahydrofuran moiety, which contribute to its unique chemical properties. The urea functional group allows for the formation of hydrogen bonds, enhancing its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby altering their activity.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways.
- Pathway Interference : The compound may interfere with specific biochemical pathways, leading to changes in cellular function.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activities. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .
Anticancer Activity
Studies have demonstrated that this compound could possess anticancer properties. It has been evaluated for its antiproliferative effects on several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The results indicated significant inhibition of cell growth at certain concentrations, highlighting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
In one study, this compound was tested against human cancer cell lines using the MTT assay. At concentrations ranging from 0.4 mM to 1.8 mM, the compound exhibited dose-dependent cytotoxicity. Notably, it reduced cell viability significantly in the A549 lung cancer cell line, indicating its potential as a therapeutic agent .
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 1-Cyclopropyl-3-(furan-2-ylmethyl)urea | Furan ring instead of tetrahydrofuran | Varies in reactivity and activity |
| 1-Cyclopropyl-3-(pyrrolidin-2-ylmethyl)urea | Pyrrolidine ring | Influences pharmacokinetics |
| 1-Cyclopropyl-3-(tetrahydropyran-2-ylmethyl)urea | Tetrahydropyran ring | Different solubility characteristics |
These comparisons illustrate how variations in structure can affect the biological properties and therapeutic potential of urea derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
